Ethyl 3-[(2-butyl-1,3-dihydroisoindol-4-yl)sulfamoyl]-4-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-[(2-butyl-1,3-dihydroisoindol-4-yl)sulfamoyl]-4-methoxybenzoate is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[(2-butyl-1,3-dihydroisoindol-4-yl)sulfamoyl]-4-methoxybenzoate typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:
Formation of the Isoindoline Core: The isoindoline core can be synthesized through a cyclization reaction involving a suitable phthalic anhydride derivative and an amine. For instance, 2-butylphthalic anhydride can react with an appropriate amine under acidic conditions to form the isoindoline ring.
Esterification: The final step involves the esterification of the resulting compound with ethyl 4-methoxybenzoate under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(2-butyl-1,3-dihydroisoindol-4-yl)sulfamoyl]-4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the molecule to their corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic ring, where halogenated derivatives can be formed using reagents like halogens or halogenating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: Due to its structural complexity, this compound may exhibit biological activities such as anti-inflammatory, anticancer, or antimicrobial effects. Researchers can explore its potential as a lead compound for drug development.
Chemical Biology: The compound can be used as a probe to study biological pathways and interactions, particularly those involving sulfamoyl and methoxy groups.
Material Science: Its unique structure may lend itself to applications in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which Ethyl 3-[(2-butyl-1,3-dihydroisoindol-4-yl)sulfamoyl]-4-methoxybenzoate exerts its effects is likely related to its ability to interact with specific molecular targets. These could include enzymes, receptors, or other proteins involved in critical biological pathways. The sulfamoyl group, in particular, may play a role in inhibiting enzyme activity by mimicking the transition state of enzyme-substrate complexes.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-[(2-butyl-1,3-dihydroisoindol-4-yl)sulfamoyl]-4-hydroxybenzoate: Similar structure but with a hydroxy group instead of a methoxy group, potentially altering its biological activity.
Ethyl 3-[(2-butyl-1,3-dihydroisoindol-4-yl)sulfamoyl]-4-chlorobenzoate: Contains a chlorine atom, which may enhance its reactivity and biological properties.
Uniqueness
Ethyl 3-[(2-butyl-1,3-dihydroisoindol-4-yl)sulfamoyl]-4-methoxybenzoate is unique due to the presence of both the sulfamoyl and methoxy groups, which can confer distinct chemical and biological properties. These functional groups may enhance its solubility, stability, and ability to interact with biological targets compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with related compounds
Properties
IUPAC Name |
ethyl 3-[(2-butyl-1,3-dihydroisoindol-4-yl)sulfamoyl]-4-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O5S/c1-4-6-12-24-14-17-8-7-9-19(18(17)15-24)23-30(26,27)21-13-16(22(25)29-5-2)10-11-20(21)28-3/h7-11,13,23H,4-6,12,14-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRFFMVZJSAUYEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CC2=C(C1)C(=CC=C2)NS(=O)(=O)C3=C(C=CC(=C3)C(=O)OCC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.